REACTION_CXSMILES
|
Cl.[N:2]1[C:7]2[CH:8]=[CH:9][C:10](B(O)O)=[CH:11][C:6]=2[N:5]=[CH:4][CH:3]=1.C1(P(C2C3C(=CC=CC=3)C=CC=2)C2C3C(=CC=CC=3)C=CC=2)C2C(=CC=CC=2)C=CC=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].Br[CH2:55][C:56]([O:58][CH2:59][CH3:60])=[O:57]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.O1CCCC1>[CH2:59]([O:58][C:56](=[O:57])[CH2:55][C:10]1[CH:11]=[C:6]2[C:7](=[CH:8][CH:9]=1)[N:2]=[CH:3][CH:4]=[N:5]2)[CH3:60] |f:0.1,3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=NC2=C1C=CC(=C2)B(O)O
|
Name
|
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)P(C1=CC=CC2=CC=CC=C12)C1=CC=CC2=CC=CC=C12
|
Name
|
potassium phosphate tribasic
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
16 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.315 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×)
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel with 0-100% gradient of ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=1C=C2N=CC=NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 mg | |
YIELD: CALCULATEDPERCENTYIELD | 18.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |